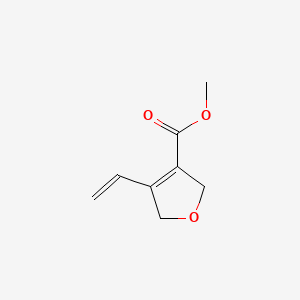
Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate is a chemical compound with the molecular formula C15H10F6O2 and a molecular weight of 336.229 g/mol . This compound is known for its unique structure, which includes a cyclooctyne ring and a pentafluorophenyl group. It is often used as an intermediate in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate typically involves the reaction of a cyclooctyne derivative with pentafluorophenyl reagents under specific conditions. One common method includes the use of a fluorinated cyclooctyne precursor, which is reacted with pentafluorophenyl carboxylate in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in strain-promoted 1,3-dipolar cycloaddition reactions with azides to form stable triazole products.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl group.
Common Reagents and Conditions
Cycloaddition Reactions: Typically, no additional reagents or catalysts are required, and the reaction can proceed under mild conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Major Products Formed
Cycloaddition Reactions: The major product is a triazole derivative.
Substitution Reactions: The products depend on the nucleophile used but generally involve the replacement of one of the fluorine atoms on the pentafluorophenyl group.
Scientific Research Applications
Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate involves its ability to undergo strain-promoted cycloaddition reactions. The cyclooctyne ring is highly strained, making it reactive towards azides, leading to the formation of triazole products without the need for a catalyst . This reactivity is harnessed in bioorthogonal chemistry to label biomolecules selectively and efficiently .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Azide: Another compound used in bioorthogonal chemistry but requires a catalyst for cycloaddition reactions.
Cyclooctyne Derivatives: Various derivatives with different substituents on the cyclooctyne ring, each with unique reactivity and applications.
Uniqueness
Pentafluorophenyl 3-Fluoro-cyclooctyne 3-Carboxylate is unique due to its combination of a highly strained cyclooctyne ring and a pentafluorophenyl group, which enhances its reactivity and versatility in chemical reactions . This makes it particularly valuable in applications requiring rapid and selective reactions under mild conditions .
Properties
Molecular Formula |
C15H10F6O2 |
|---|---|
Molecular Weight |
336.23 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-fluorocyclooct-2-yne-1-carboxylate |
InChI |
InChI=1S/C15H10F6O2/c16-8-9(17)11(19)13(12(20)10(8)18)23-14(22)15(21)6-4-2-1-3-5-7-15/h1-4,6H2 |
InChI Key |
DPHYLFAZMCYADI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)
amino}pentanoic acid](/img/structure/B13449555.png)

![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)




![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)



